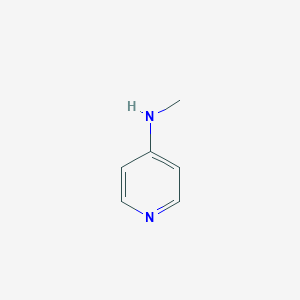

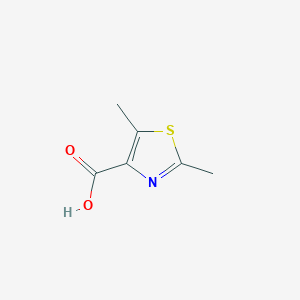

![molecular formula C₁₈H₁₄Cl₃N₃O₃ B057603 N-[(2-benzoyl-4-chloro-N-(2-chloroacetyl)anilino)methylideneamino]-2-chloroacetamide CAS No. 49691-65-8](/img/structure/B57603.png)

N-[(2-benzoyl-4-chloro-N-(2-chloroacetyl)anilino)methylideneamino]-2-chloroacetamide

Description

The compound belongs to a class of chemicals that have been synthesized and evaluated for their potential therapeutic efficacy, biological activities, and chemical properties. These compounds, including anilidoquinoline derivatives and other related structures, have been explored for their antiviral, antiapoptotic effects, and interactions with biological receptors (Ghosh et al., 2008).

Synthesis Analysis

The synthesis of related compounds often involves the chloroacetylation of precursor molecules, followed by reactions with various agents to introduce desired functional groups. For example, the synthesis of novel N-aryl-2-chloroacetamides as potential CNS agents highlights the chemical versatility and the approach to creating bioactive molecules (Verma et al., 2017).

Molecular Structure Analysis

The crystal structure of similar compounds, like N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, reveals insights into the molecular conformation, intermolecular hydrogen bonding, and the spatial arrangement of atoms within the crystal lattice (Marinova et al., 2022).

Chemical Reactions and Properties

These compounds undergo a variety of chemical reactions, including the transformation of acrylohydrazide derivatives into different heterocyclic structures, demonstrating their reactivity and potential for generating diverse chemical entities (Công & Luan, 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior under different conditions. While specific data on the physical properties of the exact compound are not provided, related research on analogous compounds can offer valuable insights.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and the potential for chemical modifications, are essential for determining the compound's applications and efficacy. Studies on related compounds, such as the synthesis and evaluation of acetamides as CNS agents, illustrate the chemical diversity and potential for pharmacological application (Verma et al., 2017).

Scientific Research Applications

Potential Applications in Cancer Research

Research has shown that the process of N-hydroxylation of certain aromatic amides can convert noncarcinogenic compounds into highly carcinogenic arylhydroxamic acids. This transformation highlights the significance of metabolic pathways in carcinogenesis and suggests a potential area of investigation for compounds like N-[(2-benzoyl-4-chloro-N-(2-chloroacetyl)anilino)methylideneamino]-2-chloroacetamide in understanding cancer mechanisms and developing therapeutic strategies (Gutmann, Galitski, & Foley, 1967).

Neuroprotective and Anticonvulsant Effects

Compounds with similar structures have been evaluated for their anti-acetylcholinesterase activity, which is a key target in the treatment of neurodegenerative diseases such as Alzheimer's. The inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function and memory (Sugimoto et al., 1990). Additionally, derivatives of benzofuran-acetamide have shown anticonvulsant activity, suggesting potential applications in the treatment of epilepsy and related seizure disorders (Shakya et al., 2016).

Investigating Metabolic Pathways

The metabolic fate and transformation of similar compounds have been extensively studied, providing valuable insights into how such chemicals are processed in biological systems. These studies can inform the development of new drugs by highlighting potential pathways for metabolic activation or detoxification (Scarfe et al., 1999).

Antidepressant and Anxiolytic Properties

Research into structurally related compounds has revealed significant antidepressant effects in animal models, indicating potential applications in the treatment of depression and anxiety disorders. These findings suggest that compounds like N-[(2-benzoyl-4-chloro-N-(2-chloroacetyl)anilino)methylideneamino]-2-chloroacetamide could be explored for their psychopharmacological properties (Karama et al., 2016).

properties

IUPAC Name |

N-[(2-benzoyl-4-chloro-N-(2-chloroacetyl)anilino)methylideneamino]-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl3N3O3/c19-9-16(25)23-22-11-24(17(26)10-20)15-7-6-13(21)8-14(15)18(27)12-4-2-1-3-5-12/h1-8,11H,9-10H2,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLKPHPAWBZAEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N(C=NNC(=O)CCl)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101121397 | |

| Record name | 2-Chloroacetic acid 2-[[(2-benzoyl-4-chlorophenyl)(2-chloroacetyl)amino]methylene]hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101121397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-benzoyl-4-chloro-N-(2-chloroacetyl)anilino)methylideneamino]-2-chloroacetamide | |

CAS RN |

49691-65-8 | |

| Record name | 2-Chloroacetic acid 2-[[(2-benzoyl-4-chlorophenyl)(2-chloroacetyl)amino]methylene]hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49691-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroacetic acid 2-[[(2-benzoyl-4-chlorophenyl)(2-chloroacetyl)amino]methylene]hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101121397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-[[(2-benzoyl-4-chlorophenyl)(chloroacetyl)amino]methylene]chloroacetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.